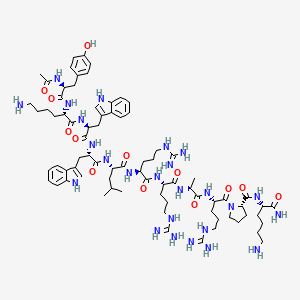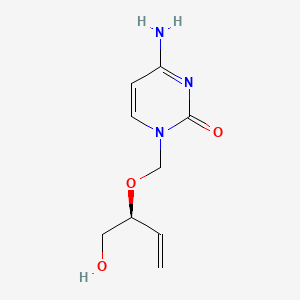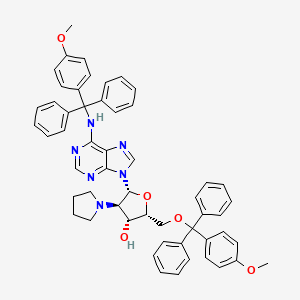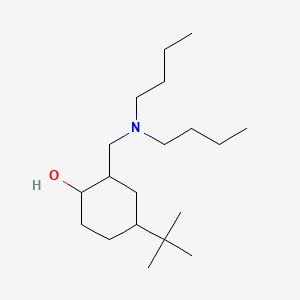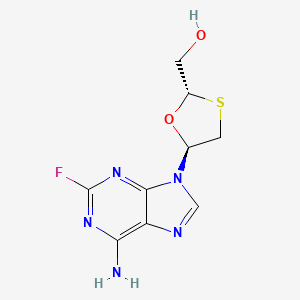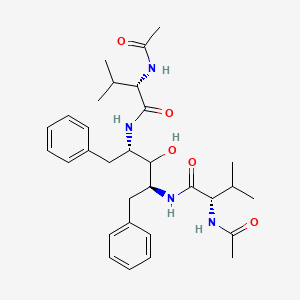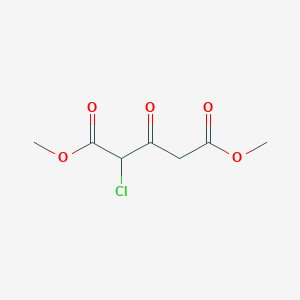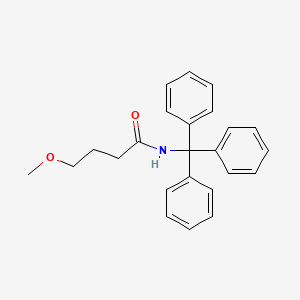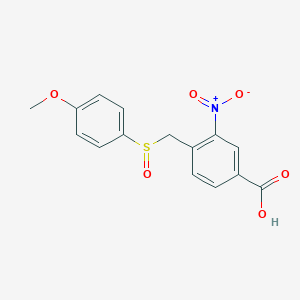![molecular formula C11H14N2O3 B15195423 2-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)acetamide CAS No. 26750-00-5](/img/structure/B15195423.png)
2-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-Dioxo-4-azatricyclo[52102,6]decan-4-yl)acetamide is a complex organic compound belonging to the norbornene series This compound is characterized by its unique tricyclic structure, which includes a nitrogen atom and two ketone groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)acetamide typically involves the reaction of 4-isocyanatomethyl-4-azatricyclo[5.2.1.02,6]dec-8-en-3,5-dione with acetic acid derivatives . The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the process is usually carried out under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would require optimization of reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The nitrogen atom in the tricyclic structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound. These products can be further utilized in various chemical and industrial applications.
Wissenschaftliche Forschungsanwendungen
2-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)acetamide has several scientific research applications:
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions and protein binding.
Industry: Used in the production of polymers and other materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 2-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s tricyclic structure allows it to fit into specific binding sites, thereby modulating the activity of these targets. The pathways involved in its mechanism of action include inhibition of enzyme activity and alteration of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)acetic acid: Similar structure but with an acetic acid group instead of an acetamide group.
4-Isocyanatomethyl-4-azatricyclo[5.2.1.02,6]dec-8-en-3,5-dione: Precursor in the synthesis of the target compound.
Uniqueness
The uniqueness of 2-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)acetamide lies in its specific tricyclic structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various fields of research and industrial applications.
Eigenschaften
CAS-Nummer |
26750-00-5 |
|---|---|
Molekularformel |
C11H14N2O3 |
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)acetamide |
InChI |
InChI=1S/C11H14N2O3/c12-7(14)4-13-10(15)8-5-1-2-6(3-5)9(8)11(13)16/h5-6,8-9H,1-4H2,(H2,12,14) |
InChI-Schlüssel |
GZBJCOGNIGJVJZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC1C3C2C(=O)N(C3=O)CC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


